molecular formula C12H11N7O4S B074092 Hydroxytriamterene sulfate CAS No. 1476-48-8

Hydroxytriamterene sulfate

Cat. No.: B074092
CAS No.: 1476-48-8
M. Wt: 349.33 g/mol
InChI Key: UGLZTFAGJYBEIZ-UHFFFAOYSA-N
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Description

Hydroxytriamterene sulfate is a metabolite of triamterene, a potassium-sparing diuretic. Triamterene is commonly used in combination with other diuretics to mitigate potassium loss. This compound retains some diuretic activity and is primarily excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxytriamterene sulfate is synthesized through the hydroxylation of triamterene, followed by sulfation. The hydroxylation occurs via the action of cytochrome P450 enzymes, specifically CYP1A2, which converts triamterene to 4’-hydroxytriamterene. This intermediate is then sulfated by cytosolic sulfotransferases to form this compound .

Industrial Production Methods: Industrial production of this compound involves the same biochemical pathways but on a larger scale. The process includes the use of bioreactors for enzyme-mediated reactions, followed by purification steps such as crystallization and filtration to isolate the final product .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, although these are less common.

    Reduction: The compound is relatively stable and does not readily undergo reduction.

    Substitution: this compound can participate in substitution reactions, particularly involving the sulfate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Substitution: Reagents such as sodium hydroxide can facilitate substitution reactions involving the sulfate group.

Major Products:

Scientific Research Applications

Mechanism of Action

Hydroxytriamterene sulfate exerts its effects by blocking epithelial sodium channels in the distal convoluted tubule and collecting duct of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water while retaining potassium. The compound’s diuretic activity is attributed to its ability to decrease the function of Na+/K+ ATPase, thereby promoting potassium retention .

Comparison with Similar Compounds

    Triamterene: The parent compound, also a potassium-sparing diuretic.

    Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.

    Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

Uniqueness: Hydroxytriamterene sulfate is unique due to its specific metabolic pathway and its role as a major metabolite of triamterene. Unlike spironolactone, its diuretic effect is independent of aldosterone concentrations, making it effective in patients unresponsive to aldosterone antagonists .

Properties

IUPAC Name

[4-(2,4,7-triaminopteridin-6-yl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O4S/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLZTFAGJYBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933158
Record name 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-48-8, 61867-18-3
Record name p-Hydroxytriamterene sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxytriamterene sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxytriamterene sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061867183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXYTRIAMTERENE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7634CQ9ZJD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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